4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine
Description
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is a pyrimidine derivative characterized by a methoxymethyl group at position 4, a 4-methylbenzylsulfanyl group at position 6, and a phenyl group at position 2. The pyrimidine core serves as a versatile scaffold in medicinal chemistry, often exploited for its ability to interact with biological targets via hydrogen bonding and π-π stacking. The methoxymethyl group enhances solubility in polar solvents, while the 4-methylbenzylsulfanyl moiety contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
4-(methoxymethyl)-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-8-10-17(11-9-14)23-18-12-16(13-22-2)20-19(21-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVWYQNIQRGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)COC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180747 | |
| Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939762-12-6 | |
| Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939762-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl sulfanyl and phenyl pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and ultrasound-promoted reactions can also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine | C₂₀H₂₀N₂O₂S₂* | ~384.5 | - 4-Methoxymethyl - 6-(4-methylbenzyl)sulfanyl - 2-Phenyl |
Not Provided |
| 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine | C₁₈H₁₅ClN₂O₂S₂ | 390.90 | - 4-Chlorophenylsulfanyl - 6-Methylsulfonylmethyl - 2-Phenyl |
478031-54-8 |
| 4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine | C₁₃H₁₄N₂O₂S₂ | 306.39 | - 4-Methylsulfanyl - 6-Methylsulfonylmethyl - 2-Phenyl |
339279-15-1 |
| 4-[(4-Chlorophenyl)sulfanyl]-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine | C₁₃H₁₃ClN₂OS₂ | 324.84 | - 4-Chlorophenylsulfanyl - 6-Methoxymethyl - 2-Methylsulfanyl |
Not Provided |
| 4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine | C₂₄H₁₈Cl₂N₂S₂ | 469.44 | - 4-Chlorobenzylsulfanyl-methyl - 6-(4-Chlorophenyl)sulfanyl - 2-Phenyl |
338960-93-3 |
*Estimated based on structural analogs.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxymethyl group (electron-donating) contrasts with methylsulfonyl (electron-withdrawing) in ’s compound, affecting electronic distribution and reactivity .
- Steric Effects : Bulkier substituents, such as the dichlorophenyl groups in , may hinder binding to flat active sites compared to the target’s simpler 4-methylbenzyl group .
Physicochemical Properties
Sources : .
Biological Activity
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural properties that confer potential biological activities. Pyrimidines are known for their diverse applications in pharmaceuticals and materials science, making this compound a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds within the pyrimidine class exhibit significant antimicrobial activities. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. One notable study demonstrated that related pyrimidine compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting DNA synthesis. The specific pathways affected include the suppression of nucleoside kinase and thymidylate synthetase activities, which are crucial for nucleic acid synthesis in rapidly dividing cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may bind to enzymes or receptors involved in critical biological processes, modulating their activity. This interaction could lead to altered signaling pathways that promote cell death in cancer cells or inhibit bacterial growth.
Study 1: Antimicrobial Efficacy
In a comparative study, several pyrimidine derivatives were tested for their antimicrobial efficacy against standard bacterial strains. The results indicated that derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against E. coli and S. aureus. This suggests a promising antimicrobial profile worthy of further investigation.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrimidine derivatives revealed that some compounds led to significant reductions in cell viability in Hela and A549 cell lines. The IC50 values for these compounds ranged from 50 µM to 200 µM, indicating effective cytotoxicity. The study concluded that structural modifications, such as those present in this compound, could enhance anticancer activity through improved binding affinity to target enzymes involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Methoxymethyl)phenol | Methoxy group attached to phenol | Antimicrobial activity against Gram-positive bacteria |
| 4-Methoxybenzoic acid | Carboxylic acid functional group | Anti-inflammatory properties |
| Methyl 4-(methoxymethyl)benzoate | Ester functional group | Moderate cytotoxicity against cancer cell lines |
| This compound | Unique pyrimidine structure | Promising antimicrobial and anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
